8-(Bromomethyl)heptadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

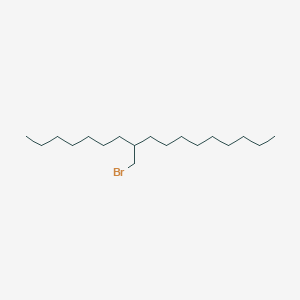

8-(Bromometil)heptadecano es un compuesto orgánico con la fórmula molecular C18H37Br. Es un alcano bromado, específicamente un derivado del heptadecano, donde un grupo bromometil está unido al octavo carbono de la cadena del heptadecano. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y varios procesos industriales debido a su reactividad y propiedades estructurales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 8-(Bromometil)heptadecano se puede sintetizar mediante la bromación del heptadecano. El proceso generalmente implica el uso de bromo (Br2) en presencia de un iniciador radical como la luz ultravioleta o un peróxido. La reacción procede a través de un mecanismo de radicales libres, donde el radical bromo abstrae un átomo de hidrógeno del heptadecano, formando un radical heptadecilo. Este radical luego reacciona con otra molécula de bromo para formar 8-(Bromometil)heptadecano .

Métodos de producción industrial: La producción industrial de 8-(Bromometil)heptadecano sigue principios similares pero se escala para acomodar cantidades más grandes. El proceso involucra reacciones de bromación controladas en reactores grandes, asegurando la conversión eficiente del heptadecano al producto bromado deseado. Las condiciones de reacción, como la temperatura, la presión y la concentración de bromo, se controlan cuidadosamente para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 8-(Bromometil)heptadecano experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como iones hidróxido (OH-), aminas (NH2) o tioles (SH).

Reacciones de eliminación: En condiciones básicas, 8-(Bromometil)heptadecano puede sufrir eliminación para formar alquenos.

Reacciones de oxidación: El compuesto se puede oxidar para formar alcoholes o ácidos carboxílicos correspondientes.

Reactivos y condiciones comunes:

Sustitución: Hidróxido de sodio (NaOH) en solución acuosa o alcohólica.

Eliminación: Terc-butóxido de potasio (KOtBu) en un solvente no polar.

Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.

Productos principales:

Sustitución: Alcoholes, aminas o tioles dependiendo del nucleófilo utilizado.

Eliminación: Alquenos.

Oxidación: Alcoholes o ácidos carboxílicos.

Aplicaciones Científicas De Investigación

8-(Bromometil)heptadecano tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Industria: Utilizado en la producción de productos químicos especiales, tensioactivos y polímeros.

Mecanismo De Acción

El mecanismo de acción de 8-(Bromometil)heptadecano involucra su reactividad como un alcano bromado. El átomo de bromo es altamente reactivo y puede participar en varias reacciones químicas, como la sustitución nucleofílica y la eliminación. En sistemas biológicos, el compuesto puede interactuar con membranas lipídicas, potencialmente alterando sus propiedades y afectando las funciones celulares .

Compuestos similares:

- 7-(Bromometil)heptadecano

- 9-(Bromometil)heptadecano

- 8-(Clorometil)heptadecano

Comparación: 8-(Bromometil)heptadecano es único debido a la posición del grupo bromometil en el octavo carbono, lo que influye en su reactividad y propiedades físicas. En comparación con sus análogos, como 7-(Bromometil)heptadecano y 9-(Bromometil)heptadecano, la posición del átomo de bromo puede afectar el comportamiento del compuesto en reacciones químicas y sus interacciones con otras moléculas. Además, la presencia de un átomo de bromo, en lugar de cloro en 8-(Clorometil)heptadecano, da como resultado una reactividad y aplicaciones diferentes .

Comparación Con Compuestos Similares

- 7-(Bromomethyl)heptadecane

- 9-(Bromomethyl)heptadecane

- 8-(Chloromethyl)heptadecane

Comparison: 8-(Bromomethyl)heptadecane is unique due to the position of the bromomethyl group on the eighth carbon, which influences its reactivity and physical properties. Compared to its analogs, such as 7-(Bromomethyl)heptadecane and 9-(Bromomethyl)heptadecane, the position of the bromine atom can affect the compound’s behavior in chemical reactions and its interactions with other molecules. Additionally, the presence of a bromine atom, as opposed to chlorine in 8-(Chloromethyl)heptadecane, results in different reactivity and applications .

Propiedades

Fórmula molecular |

C18H37Br |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

8-(bromomethyl)heptadecane |

InChI |

InChI=1S/C18H37Br/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17H2,1-2H3 |

Clave InChI |

HQILOMHBUXBHBX-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(CCCCCCC)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}-1H-tetrazole](/img/structure/B12504015.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)

![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)

![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)

![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)

![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)

![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)